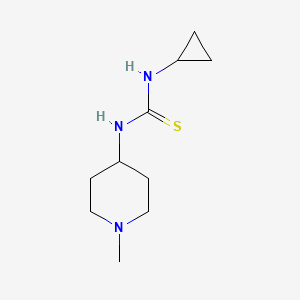
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea (CMPT) is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It belongs to the class of thiourea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of the dosage and administration of this compound for maximum efficacy. In addition, further studies could investigate the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications in the field of neuroscience.
Méthodes De Synthèse
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One such method involves the reaction of 1-methyl-4-piperidone with cyclopropyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with thiosemicarbazide to obtain this compound.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to exhibit anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-13-6-4-9(5-7-13)12-10(14)11-8-2-3-8/h8-9H,2-7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLANTKPQZAWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)




![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

